

mercuric sulfate chemical properties and structure

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Compound of Interest

Compound Name: MERCURIC SULFATE

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Mercuric Sulfate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Mercuric sulfate (HgSO₄) is an inorganic compound with significant applications in chemical synthesis and analysis. This guide provides an in-depth overview of its chemical properties, structure, and relevant experimental protocols, tailored for a technical audience.

Core Chemical Properties

Mercuric sulfate is a white, odorless, crystalline solid.[1][2] It is a dense compound that is toxic by inhalation and ingestion.[3] The key quantitative chemical and physical properties of **mercuric sulfate** are summarized in the table below for easy reference.



Property	Value	Source(s)
Chemical Formula	HgSO ₄	[4][5]
Molar Mass	296.653 g/mol	[5]
Appearance	White monoclinic crystals, granules, or crystalline powder	[4][5]
Odor	Odorless	[1][5]
Density	6.47 g/cm ³	[4][5][6]
Decomposition Temperature	450 °C	[5][6]
Solubility	Decomposes in water to a yellow insoluble basic sulfate and sulfuric acid.[5][6] Soluble in hot concentrated sulfuric acid, hydrochloric acid, and sodium chloride solution.[2][3] [4] Insoluble in alcohol, acetone, and ammonia.[2][3][4]	
Standard Enthalpy of Formation (ΔfH↔298)	-707.5 kJ/mol	[5]

Molecular and Crystal Structure

Anhydrous **mercuric sulfate** possesses a rhombic crystal structure.[5] In this configuration, the mercury(II) ion (Hg²⁺) is situated in a highly distorted tetrahedral environment, coordinated to four oxygen atoms (HgO₄). The Hg–O bond distances vary, with two at 2.22 Å, one at 2.28 Å, and another at 2.42 Å.[5]

The monohydrate form of **mercuric sulfate** exhibits a different coordination geometry. Here, the Hg²⁺ ion adopts a linear coordination with an oxygen atom from a sulfate group and an oxygen atom from a water molecule. The respective bond lengths are 2.179 Å and 2.228 Å.[5] Weaker interactions with four other oxygen atoms at distances greater than 2.5 Å are also observed.[5]



Experimental Protocols

Detailed methodologies for the synthesis and analysis of **mercuric sulfate** are crucial for laboratory applications.

Synthesis of Mercuric Sulfate

Method 1: From Elemental Mercury

This protocol involves the reaction of elemental mercury with hot concentrated sulfuric acid.[5]

- Reaction: Hg + 2H₂SO₄ → HgSO₄ + SO₂ + 2H₂O[4][6]
- Procedure:
 - In a fume hood, carefully add elemental mercury to hot, concentrated sulfuric acid.
 - Heat the mixture to facilitate the reaction, which will produce sulfur dioxide gas as a byproduct.
 - Allow the reaction mixture to cool, which will cause the **mercuric sulfate** to crystallize.
 - Separate the crystals by filtration and wash with a suitable solvent to remove any remaining acid.
 - Dry the resulting white solid.

Method 2: From Mercuric Oxide

This method provides an alternative route using yellow mercuric oxide.[3][5]

- Reaction: HgO + H₂SO₄ → HgSO₄ + H₂O[4]
- Procedure:
 - React yellow mercuric oxide with concentrated sulfuric acid.
 - The reaction produces mercuric sulfate and water.



• Isolate the product through crystallization and filtration.

Analytical Procedures for ACS Reagent Grade Mercuric Sulfate

The American Chemical Society (ACS) provides standardized tests to ensure the purity of mercuric sulfate.[7][8]

- 1. Assay (Thiocyanate Precipitation Titration)[7][8]
- Principle: The concentration of Hg(II) is determined by titration with a standardized ammonium thiocyanate solution in the presence of a ferric nitrate indicator.
- Methodology:
 - Accurately weigh approximately 0.5 g of the mercuric sulfate sample.
 - Dissolve the sample in 50 mL of dilute nitric acid (1:1).
 - Add 1 mL of a 10% ferric nitrate solution to act as an indicator.
 - Titrate the solution with a 0.1 N ammonium thiocyanate volumetric solution until a permanent reddish-brown color is observed.
 - The concentration of mercuric sulfate is calculated based on the volume of titrant used.
 One milliliter of 0.1 N ammonium thiocyanate corresponds to 0.01483 g of HgSO₄.[7]
- 2. Test for Mercurous Mercury[7]
- Principle: Any mercurous mercury (Hg₂²⁺) present is reacted with a known excess of iodine, and the remaining iodine is back-titrated with sodium thiosulfate.
- Methodology:
 - Transfer 5.0 g of the sample to a glass-stoppered flask.
 - Add 100 mL of a 15% potassium iodide solution, 5.00 mL of 0.1 N iodine, and 3 mL of 1 N hydrochloric acid.



- Allow the mixture to stand in the dark for 1 hour with frequent agitation.
- Titrate the excess iodine with a 0.1 N sodium thiosulfate volumetric solution, adding 3 mL of starch indicator solution near the endpoint.
- A blank determination should be performed to correct for any interfering substances. Not more than 0.38 mL of the 0.1 N iodine should be consumed.[7]

3. Chloride Test[7]

- Principle: The sample is treated to reduce mercuric ions to metallic mercury, and the chloride content in the resulting solution is determined by precipitation with silver nitrate.
- Methodology:
 - Dissolve 1.0 g of the sample in 50 mL of water and 1 mL of formic acid (96%).
 - Add a 10% sodium hydroxide solution dropwise until a small amount of permanent precipitate forms.
 - Digest the solution under total reflux until all the mercury is reduced to its metallic form and the solution is clear.
 - Cool and filter the solution through a chloride-free filter, then dilute to 90 mL.
 - To 30 mL of this solution, add 1 mL of nitric acid and 1 mL of silver nitrate reagent solution.
 - Any resulting turbidity should not exceed that of a standard solution containing 0.01 mg of chloride ion.[7]

Catalytic Activity in Alkyne Hydration

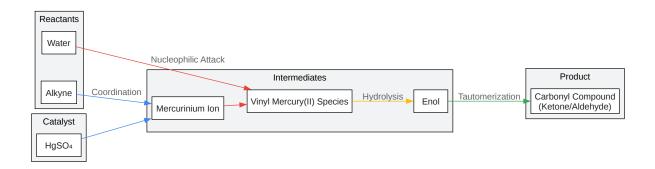
Mercuric sulfate is a well-established catalyst for the hydration of alkynes to produce carbonyl compounds, a reaction of significant importance in organic synthesis.[9][10] The mercury(II) ion acts as a Lewis acid, facilitating the nucleophilic attack of water on the alkyne's triple bond.[9]

The reaction proceeds via an electrophilic addition mechanism.[9] The Hg²⁺ ion initially coordinates to the alkyne, forming a cyclic mercurinium ion intermediate.[9][10] Water then



attacks the more substituted carbon of this intermediate, following Markovnikov's rule.[5][10] This leads to the formation of a vinyl mercury(II) species, which subsequently undergoes hydrolysis to yield an enol.[9] The enol then rapidly tautomerizes to the more stable ketone or aldehyde.[5][10]

Below is a diagram illustrating the logical workflow of this catalytic process.



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